molecular formula C20H25N3O3S B4235491 N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide

N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide

Cat. No. B4235491
M. Wt: 387.5 g/mol
InChI Key: BFTRAKWSYYPDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including osteoporosis, chronic kidney disease, and cancer.

Mechanism of Action

The CaSR plays a crucial role in regulating calcium levels in the body. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide inhibits the CaSR by binding to its extracellular domain, leading to a decrease in intracellular calcium levels. This, in turn, affects various cellular processes, including proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has several biochemical and physiological effects. It has been shown to increase bone mass and reduce bone resorption in animal models of osteoporosis. It has also been shown to improve renal function in animal models of chronic kidney disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is a selective CaSR antagonist, which makes it a useful tool for studying the role of the CaSR in various cellular processes. However, its limitations include its low solubility and stability, which can make it challenging to work with.

Future Directions

There are several future directions for research on N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. One area of interest is the development of more potent and selective CaSR antagonists. Additionally, there is a need for further studies on the potential therapeutic applications of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide in various diseases, including osteoporosis, chronic kidney disease, and cancer. Furthermore, there is a need for studies on the pharmacokinetics and pharmacodynamics of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide to optimize its use in clinical settings.

Scientific Research Applications

N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the CaSR, which is involved in regulating calcium homeostasis in the body. This makes it a promising candidate for the treatment of various diseases, including osteoporosis, chronic kidney disease, and cancer.

properties

IUPAC Name

N-[4-(2-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(23-15-5-2-6-16-23)22-18-9-11-19(12-10-18)27(25,26)21-14-13-17-7-3-1-4-8-17/h1,3-4,7-12,21H,2,5-6,13-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTRAKWSYYPDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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